7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Protein Disulfide Isomerase Glioblastoma Unfolded Protein Response

This branched-tail 8-hydroxyquinoline is a defined chemical probe for protein disulfide isomerase (PDI) and monoamine oxidase B (MAO-B), strictly for research use. It is NOT interchangeable with Adaptaquin: the absence of the 3-hydroxypyridine motif redirects target engagement from HIF-PHD2 to PDI and MAO-B, providing a simple 1:1 metal-chelation mode. Validate your ER stress, glioblastoma, or Parkinson's models with a compound that has documented, submicromolar target engagement and a clean selectivity window. Bulk and custom synthesis inquiries are welcome.

Molecular Formula C21H16ClN3O
Molecular Weight 361.83
CAS No. 33495-41-9
Cat. No. B2826524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
CAS33495-41-9
Molecular FormulaC21H16ClN3O
Molecular Weight361.83
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H16ClN3O/c22-15-7-9-16(10-8-15)25-20(18-5-1-2-12-23-18)17-11-6-14-4-3-13-24-19(14)21(17)26/h1-13,20,25-26H
InChIKeyFQZXWUOBDWABRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol (CAS 33495-41-9): Core Identity and Class Positioning for Informed Procurement


7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol (CAS 33495-41-9) is a chiral, branched-tail 8-hydroxyquinoline (8-HQ) derivative with molecular formula C21H16ClN3O and a molecular weight of 361.82 g/mol . It belongs to the broader class of 'branched-tail' oxyquinoline HIF prolyl hydroxylase (PHD) inhibitors first described by Smirnova et al. (2010), but is distinguished by the absence of a 3-hydroxy substituent on the pyridine ring — a structural feature present in Adaptaquin (CAS 385786-48-1), its most extensively characterized in-class comparator [1]. This single-atom difference (O vs. H) fundamentally alters its metal-coordination capacity, target engagement profile, and biological activity spectrum, making the two compounds non-interchangeable for most research applications [2].

Why 8-Hydroxyquinoline HIF-PHD Inhibitors Cannot Be Interchanged: Structural Determinants Driving Divergent Target Engagement for CAS 33495-41-9


Within the branched-tail oxyquinoline family, minor structural variations produce large functional divergences. The 3-hydroxypyridin-2-ylamino motif present in Adaptaquin serves as a critical Fe(II)-coordinating pharmacophore essential for HIF-PHD2 active-site engagement; its removal in the target compound (CAS 33495-41-9) eliminates this coordination mode and redirects target preference toward protein disulfide isomerase (PDI) and monoamine oxidase B (MAO-B) [1]. Similarly, the Poloznikov et al. (2019) SAR campaign across >100 adaptaquin analogs demonstrated that para-substituent identity on the phenyl ring and the presence/absence of methyl groups on the pyridine and quinoline scaffolds produce activity differences spanning from submicromolar to inactive [2]. Procuring an 8-hydroxyquinoline derivative based solely on scaffold similarity — without considering the precise substitution pattern — risks selecting a compound with a fundamentally different target profile, metal-chelation selectivity, and biological readout from the intended reference molecule [3].

Quantitative Differentiation Evidence for 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol (CAS 33495-41-9) Versus Closest Analogs


PDI Inhibition: Target Compound (CAS 33495-41-9) Demonstrates Submicromolar Protein Disulfide Isomerase Activity Absent in Adaptaquin

The target compound was characterized as a protein disulfide isomerase (PDI) inhibitor with an IC50 of 0.17 µM (340 nM) at pH 7.0 and 37 °C, as reported in Shergalis et al. (2020) [1]. In contrast, Adaptaquin (CAS 385786-48-1), which bears a 3-hydroxy group on the pyridine ring, is not reported as a PDI inhibitor in the peer-reviewed literature; its primary annotated mechanism is HIF prolyl hydroxylase-2 (PHD2) inhibition [2]. This represents a qualitative difference in target engagement between two compounds that differ by a single oxygen atom.

Protein Disulfide Isomerase Glioblastoma Unfolded Protein Response Cancer

MAO-B Selective Inhibition: Target Compound (CAS 33495-41-9) Shows >478-Fold Selectivity for MAO-B Over MAO-A

The target compound was profiled against monoamine oxidase isoforms, yielding an IC50 of 209 nM for MAO-B versus >100,000 nM for MAO-A, representing a >478-fold selectivity window [1]. By comparison, the 2-methyl-substituted analog 7-[(4-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol (MW 376, LogP 4.85) bears a 2-methyl group on the quinoline scaffold, which Poloznikov et al. (2019) showed prevents coordination in the HIF PHD active site and significantly reduces activation [2]. The target compound's unsubstituted quinoline 2-position thus preserves active-site metal coordination capability.

Monoamine Oxidase B Neuroprotection Parkinson's Disease Selectivity

HIF-PHD2 Activity Divergence: Structural Basis for Why CAS 33495-41-9 Cannot Substitute for Adaptaquin in Hypoxia Pathway Studies

Adaptaquin (CAS 385786-48-1) is a validated HIF-PHD2 inhibitor with a cell-based IC50 of 2 µM in the HIF1 ODD-luciferase reporter assay and demonstrates neuroprotection at 1 µM in cortical neurons and at 30 mg/kg i.p. in rodent intracerebral hemorrhage models [1]. The 3-hydroxypyridin-2-ylamino motif present in Adaptaquin — but absent in the target compound (CAS 33495-41-9) — provides a critical Fe(II)-coordination site required for PHD2 active-site engagement [2]. The Poloznikov et al. (2019) SAR study confirmed that modifications to the pyridine ring directly impact HIF-PHD inhibitory potency, with the highest activities observed for analogs retaining the 3-hydroxy substitution pattern [3]. Consequently, the target compound is predicted to exhibit substantially reduced or absent HIF-PHD2 inhibition compared to Adaptaquin.

HIF Prolyl Hydroxylase Hypoxia Iron Chelation Neuroprotection

Metal Chelation Scaffold Comparison: Differential Fe(II) Coordination Capacity Between CAS 33495-41-9 and Adaptaquin

The 8-hydroxyquinoline (8-HQ) core common to both compounds provides a bidentate N,O-chelation site capable of coordinating Fe(II), Cu(II), and Zn(II) [1]. In Adaptaquin, the additional 3-hydroxypyridin-2-ylamino substituent provides a second, independent Fe(II)-coordination locus that enables simultaneous engagement of the catalytic iron center in the HIF PHD2 active site [2]. The target compound (CAS 33495-41-9) retains the 8-HQ bidentate site but lacks this second coordination locus due to the absence of the pyridine 3-OH group, resulting in a simpler 1:1 metal:ligand stoichiometry. The 2-methyl substitution on the quinoline scaffold — present in some analogs but absent in the target compound — was shown by Poloznikov et al. (2019) to sterically prevent coordination in the enzyme active site [3]. The target compound's unsubstituted 2-position thus preserves coordination-competent geometry.

Metal Chelation Iron Coordination 8-Hydroxyquinoline Bidentate Ligand

MIF Tautomerase Structural Biology: PDB 3JTU Provides a Crystallographic Baseline for the 7-(Pyridin-2-ylmethyl)quinolin-8-ol Scaffold from Which CAS 33495-41-9 Is Elaborated

The simpler analog 7-(pyridin-2-ylmethyl)quinolin-8-ol (ZIN) was co-crystallized with macrophage migration inhibitory factor (MIF) at 1.86 Å resolution (PDB 3JTU), revealing a covalent adduct formed by N-alkylation of the catalytic Pro-1 residue with loss of the inhibitor's amino group [1]. This crystallographic data provides a structural baseline for understanding how the 'branched-tail' elaboration present in the target compound (CAS 33495-41-9) — specifically, the addition of a 4-chlorophenylamino substituent at the methylene bridge — may alter MIF binding geometry and covalent inhibition kinetics [2]. This covalent mechanism is mechanistically distinct from the reversible, active-site Fe(II)-coordination mode utilized by Adaptaquin for HIF-PHD2 inhibition.

Macrophage Migration Inhibitory Factor X-ray Crystallography Covalent Inhibition Structure-Based Design

Evidence-Backed Application Scenarios for 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol (CAS 33495-41-9) in Research and Industrial Procurement


PDI-Targeted Glioblastoma and ER Stress Research

The target compound is directly validated as a submicromolar PDI inhibitor (IC50 = 0.17 µM) in the Shergalis et al. (2020) study, where it was characterized alongside a series of α-aminobenzylphenol analogues as potent, covalent PDI inhibitors active in glioblastoma cell lines [1]. For research groups investigating the role of protein disulfide isomerase in the unfolded protein response, ER stress, or glioblastoma pathogenesis, the target compound provides a defined chemical probe with documented PDI engagement. Adaptaquin cannot be substituted for this application as it lacks reported PDI inhibitory activity.

MAO-B-Selective Neuroscience Probe Development

With a MAO-B IC50 of 209 nM and >478-fold selectivity over MAO-A, the target compound represents a starting scaffold for developing MAO-B-selective pharmacological tools relevant to Parkinson's disease and other neurodegenerative conditions where MAO-B inhibition is therapeutically validated [1]. The selectivity window significantly exceeds that of non-selective 8-hydroxyquinoline derivatives, making this compound suitable for experiments requiring clean MAO-B target engagement without confounding MAO-A-mediated serotonergic effects.

Metal Chelation Studies Requiring Defined 1:1 Ligand:Metal Stoichiometry

The target compound's single bidentate 8-hydroxyquinoline N,O-chelation site — without the additional 3-hydroxypyridine coordination locus present in Adaptaquin — provides a well-defined 1:1 ligand:metal binding mode for studying Fe(II), Cu(II), or Zn(II) coordination [1]. This simpler coordination chemistry is advantageous for applications in analytical chemistry, metal-sensor development, or metallodrug design where predictable stoichiometry is essential and dual-site chelation (as in Adaptaquin) would introduce confounding variables [2].

Medicinal Chemistry SAR Campaigns for Branched-Tail Oxyquinoline Optimization

As demonstrated by the Poloznikov et al. (2019) campaign screening >100 adaptaquin analogs, the branched-tail oxyquinoline scaffold is highly tunable, with para-substituent identity on the phenyl ring, pyridine substitution pattern, and quinoline 2-methyl status all significantly impacting biological activity [1]. The target compound occupies a specific position in this SAR matrix (4-Cl phenyl, unsubstituted pyridine, unsubstituted quinoline 2-position) and serves as a defined intermediate for further library expansion — particularly for modifications at the pyridine 3-position to explore the transition from PDI/MAO-B activity to HIF-PHD2 activity [2].

Quote Request

Request a Quote for 7-(((4-Chlorophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.